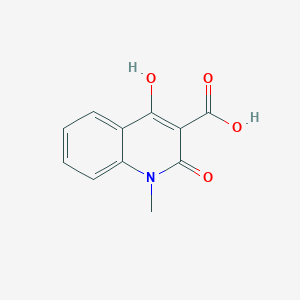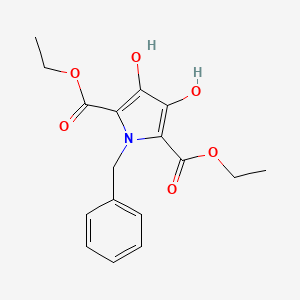
1,2,3,4-Tétrahydroisoquinolin-4-amine dihydrochlorure
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by its molecular structure, which includes a tetrahydroisoquinoline ring system with an amine group at the 4-position and two hydrochloride ions
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride, also known as THIQ, is a secondary amine . It is part of a large group of natural products known as isoquinoline alkaloids . The primary targets of this compound are various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based natural and synthetic compounds exert diverse biological activities against its primary targets . The compound interacts with these targets, leading to changes that result in its biological activity.
Biochemical Pathways
The biochemical pathways affected by 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride are related to its targets. The compound affects the pathways that are involved in the functioning of various infective pathogens and neurodegenerative disorders . The downstream effects of these pathway alterations contribute to the compound’s overall biological activity.
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride’s action are a result of its interaction with its targets and the subsequent changes in the affected biochemical pathways . These effects contribute to the compound’s biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride can be influenced by various environmental factors. These could include factors such as temperature , pH, and the presence of other chemical compounds.
Analyse Biochimique
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of MAO, resulting in increased levels of monoamines such as dopamine and serotonin . Additionally, 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride can bind to various receptors in the central nervous system, influencing neurotransmission and potentially offering therapeutic benefits for neurodegenerative disorders .
Cellular Effects
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride has been observed to affect various types of cells and cellular processes. In neuronal cells, it can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been shown to influence the expression of genes involved in neuroprotection and neuroinflammation . Furthermore, 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride can impact cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition . For instance, its interaction with monoamine oxidase results in the inhibition of the enzyme, thereby increasing the levels of monoamines . Additionally, 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride has been associated with alterations in cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride vary with different dosages in animal models. At low doses, it has been shown to have neuroprotective effects, potentially offering benefits for neurodegenerative diseases . At high doses, it can exhibit toxic effects, including neurotoxicity and adverse impacts on other organ systems . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of monoamines . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in energy production and oxidative stress responses . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride within tissues can also influence its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses . Understanding the subcellular localization of 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline Core: The core tetrahydroisoquinoline structure can be synthesized through the Biltz synthesis, which involves the reaction of benzylamine with formaldehyde and acetone under acidic conditions.
Introduction of the Amine Group: The amine group at the 4-position is introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used to handle the chemical reactions, and purification processes such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding quinoline derivative.
Reduction: Reduction reactions can be used to convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinolines.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride is compared with other similar compounds, such as:
Tetrahydroisoquinoline: A closely related compound without the amine group.
1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride: A structural isomer with the amine group at the 6-position.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride: A methylated derivative with the amine group at the 6-position.
These compounds share similarities in their core structure but differ in their functional groups and positions, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;;/h1-4,9,11H,5-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLPXQYPOXVXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679372 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486453-50-3 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-isoquinolin-4-ylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















